molecular formula C5H10ClNO2 B2506596 (1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride CAS No. 2247087-94-9

(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride

Cat. No. B2506596
CAS RN: 2247087-94-9
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ASMLCRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride, commonly known as oxotremorine, is a synthetic muscarinic acetylcholine receptor agonist. It is a cyclic compound that is commonly used in scientific research to study the effects of acetylcholine on the nervous system. Oxotremorine is a potent agonist of muscarinic receptors and is commonly used in laboratory experiments to induce cholinergic responses.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of related 2-oxa-5-azabicyclo[2.2.1]heptane derivatives from hydroxy-L-proline and their nuclear magnetic resonance (NMR) investigation have been explored. These compounds have been analyzed with variable temperature studies, revealing insights into their molecular dynamics and structure (Portoghese & Turcotte, 1971).
  • Molecular Structure Characterization : Research has been conducted on the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, as its hydrochloride salt, which is crucial for understanding its chemical and physical properties (Britvin & Rumyantsev, 2017).

Medicinal Chemistry and Pharmacological Applications

  • Potential Anti-tumor Agents : A series of oxapenam derivatives, closely related to the queried compound, have been reported for their antitumor activity. This includes an analysis of the structure-activity relationship among these compounds, highlighting their potential in cancer treatment (Singh & Micetich, 2003).
  • Synthesis for Medicinal Chemistry : Efficient synthesis of morpholine amino acids related to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid has been reported. These compounds could modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating their potential in drug design (Kou et al., 2017).

properties

IUPAC Name

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ASMLCRKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride

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